1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid
Description
1-[(2-Bromophenyl)methyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a 2-bromobenzyl substituent and a carboxylic acid group at the 4-position of the piperidine ring. Piperidine-based compounds are prevalent in medicinal chemistry due to their conformational flexibility and ability to act as scaffolds for pharmacophores. The carboxylic acid moiety enhances water solubility and may participate in hydrogen bonding, a critical factor in drug-receptor interactions .
Properties
CAS No. |
901920-73-8 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |
InChI Key |
WKRVZVBSIUKSES-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Bromophenylmethyl Intermediate: The bromination of toluene to form 2-bromotoluene.
Piperidine Ring Formation: The reaction of 2-bromotoluene with piperidine under suitable conditions to form 1-[(2-bromophenyl)methyl]piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpiperidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Phenylmethylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The carboxylic acid group may form hydrogen bonds or ionic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Positional Isomers: 2-Bromo vs. 4-Bromo Substitution
The 4-bromo positional isomer, 1-(4-bromobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS: 733797-83-6), differs in bromine placement. Key distinctions include:
- Electronic Effects : The ortho-bromine in the target compound induces stronger electron-withdrawing effects on the phenyl ring, modulating the electronic environment of the piperidine nitrogen.
- Solubility : The hydrochloride salt form of the 4-bromo analog () enhances aqueous solubility compared to the free carboxylic acid form of the target compound .
Table 1: Positional Isomer Comparison
| Compound | Substituent Position | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target compound | 2-Bromo | C₁₃H₁₆BrNO₂ | 298.18 g/mol | Free carboxylic acid |
| 1-(4-Bromobenzyl) analog (HCl salt) | 4-Bromo | C₁₃H₁₇BrClNO₂ | 334.65 g/mol | Enhanced solubility (HCl salt) |
Halogen Variants: Bromine vs. Fluorine
1-[(2-Fluorophenyl)methyl]piperidine-4-carboxylic acid (Synonyms in ) replaces bromine with fluorine. Key differences:
- Lipophilicity : Bromine’s larger atomic radius increases lipophilicity (logP ≈ 2.5–3.0) compared to fluorine (logP ≈ 1.5–2.0), affecting membrane permeability.
- Metabolic Stability : Fluorine often enhances metabolic stability, whereas bromine may introduce susceptibility to nucleophilic substitution .
Functional Group Modifications: Nitrile vs. Bromine
1-(2-Cyanobenzyl)piperidine-4-carboxylic acid (CAS: 1153070-82-6, ) substitutes bromine with a nitrile group:
Sulfonyl and Heterocyclic Derivatives
- Sulfonyl Analogs: 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 474625-93-9, ) replaces the benzyl group with a sulfonyl linker.
- Thiazole-Containing Analog: 1-(2-Chloro-thiazol-5-ylmethyl)piperidine-4-carboxylic acid (CAS: 939986-49-9, ) introduces a heterocyclic thiazole ring.
Table 2: Functional Group Comparisons
| Compound | Functional Group | Molecular Weight | Key Properties |
|---|---|---|---|
| Target compound | 2-Bromobenzyl | 298.18 g/mol | Steric bulk, moderate lipophilicity |
| 1-(2-Cyanobenzyl) analog | 2-Cyanobenzyl | 244.27 g/mol | High polarity, hydrogen bond acceptor |
| Sulfonyl analog | 4-Bromophenylsulfonyl | 348.21 g/mol | Enhanced acidity, electron withdrawal |
| Thiazole analog | 2-Chloro-thiazolyl | 260.74 g/mol | Heterocyclic π-π interactions |
Trifluoromethyl and Methoxy Derivatives
- Trifluoromethyl Analog : 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS: 607354-69-8, ) features a CF₃ group, which is strongly electron-withdrawing and lipophilic. This group often improves metabolic stability and bioavailability in drug design .
- Methoxy Analog: 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid (CAS: 1010922-88-9, ) replaces bromine with a methoxy-acetyl group.
Research Implications
- Drug Design : Bromine’s steric bulk in the target compound may hinder rotation around the benzyl-piperidine bond, stabilizing specific conformations for receptor binding.
- Synthetic Utility : Bromine’s role as a leaving group facilitates further derivatization (e.g., Suzuki coupling), whereas fluorine or nitrile groups offer alternative reaction pathways .
- Biological Activity : The hydrochloride salt form () may improve oral absorption, while sulfonyl derivatives () could enhance target specificity due to increased acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
